molecular formula C20H18BrN3O3S2 B2425080 N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941937-76-4

N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2425080
CAS No.: 941937-76-4
M. Wt: 492.41
InChI Key: RDVWTBJIFYSDIS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O3S2 and its molecular weight is 492.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-bromophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S2/c1-27-17-7-3-6-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-5-2-4-13(21)8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVWTBJIFYSDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure

The compound features a thiazole moiety, which is often associated with various biological activities. The presence of a bromophenyl group and a methoxyphenyl amino group suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown promising results in inhibiting cancer cell proliferation.

The mechanism by which these compounds exert their anticancer effects typically involves:

  • Inhibition of Key Kinases : Compounds similar to the target compound have demonstrated inhibition of kinases such as VEGFR-2 and AKT, which are crucial in cancer cell survival pathways. For example, one study reported IC50 values of 0.075 µM for VEGFR-2 and 4.60 µM for AKT .
  • Induction of Apoptosis : The activation of caspase pathways leading to apoptosis has been observed, indicating that these compounds can trigger programmed cell death in cancer cells .

Antimicrobial Activity

While primarily studied for anticancer effects, there is also evidence suggesting antimicrobial properties. Thiazole derivatives have been evaluated for their antibacterial activity against various pathogens, showing comparable efficacy to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl rings enhances activity against certain cancer cell lines .
  • Thiazole Modifications : Variations in the thiazole structure can significantly alter biological activity, suggesting that specific modifications can be made to improve efficacy .

Case Studies

  • In Vitro Studies : A study conducted on related thiazole compounds demonstrated significant cytotoxicity against liver carcinoma cells with IC50 values indicating potent activity .
  • Antimicrobial Testing : Another investigation revealed that specific thiazole derivatives exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a bromophenyl group, and a methoxyphenyl moiety. The synthesis typically involves multiple steps, including the formation of thiazole derivatives and subsequent modifications to introduce the bromine and methoxy groups.

Synthesis Overview

  • Formation of Thiazole Derivatives : The initial step involves reacting appropriate thiocarbonyl compounds with amines to form thiazole rings.
  • Bromination : The introduction of the bromine atom is achieved through bromination reactions under controlled conditions.
  • Final Coupling : The final product is obtained by coupling the thiazole derivative with the acetamide group, often using coupling agents or catalysts to enhance yield.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of thiazole exhibit significant antibacterial effects:

  • Activity Against Bacteria : Compounds derived from N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide demonstrated promising results in inhibiting bacterial growth, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent:

  • In Vitro Studies : Research involving human breast adenocarcinoma cell lines (e.g., MCF7) has indicated that certain derivatives possess cytotoxic effects, leading to significant reductions in cell viability. The mechanism of action may involve apoptosis induction or cell cycle arrest.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in bacterial resistance and cancer progression:

  • Binding Affinity : These studies suggest that the compound binds effectively to specific receptors or enzymes, which may explain its biological activities.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of related compounds:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibit both antimicrobial and anticancer properties, indicating that modifications to the thiazole ring can enhance efficacy against specific targets .
  • Molecular Characterization : Research has confirmed the molecular structures of synthesized derivatives through spectroscopic methods (NMR, IR), ensuring that the desired compounds were produced with high purity .
  • Comparative Analysis : Comparative studies between various derivatives of this compound have highlighted differences in activity levels based on structural variations, underscoring the importance of chemical modifications in drug design .

Preparation Methods

Thiazole Ring Formation

The thiazole core was synthesized via a modified Hantzsch thiazole synthesis:

  • Reactants : Thiourea (2.2 eq), ethyl 2-bromoacetoacetate (1.0 eq), and ammonium acetate (catalyst) in ethanol.
  • Conditions : Reflux at 80°C for 12 h, followed by ice-water quenching.
  • Yield : 78% after recrystallization (ethanol).

Key spectral data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.42 (s, 1H, thiazole-H), 4.21 (q, 2H, -OCH2CH3), 2.51 (s, 3H, -CH3).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S).

Sulfur Alkylation

The thiol group of the thiazole intermediate was alkylated with 2-chloro-N-(3-methoxyphenyl)acetamide:

  • Reactants : Thiazole-thiol (1.0 eq), 2-chloro-N-(3-methoxyphenyl)acetamide (1.2 eq), NaOH (1.5 eq) in ethanol.
  • Conditions : Reflux at 80°C for 6 h.
  • Yield : 85% (recrystallized from EtOH).

Coupling of N-(3-Bromophenyl)acetamide

Preparation of N-(3-Bromophenyl)acetic Acid

  • Reactants : 3-Bromoaniline (1.0 eq), chloroacetyl chloride (1.1 eq) in dichloromethane.
  • Conditions : 0°C to room temperature, 4 h, triethylamine (2.0 eq) as base.
  • Yield : 91% (white solid).

Carbodiimide-Mediated Amide Bond Formation

The final coupling employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

  • Reactants : Thiazole-thioacetate intermediate (1.0 eq), N-(3-bromophenyl)acetic acid (1.1 eq), EDC (1.3 eq), HOBt (1.2 eq) in DMF.
  • Conditions : Room temperature, 24 h, argon atmosphere.
  • Yield : 76% after column chromatography (silica gel, hexane/EtOAc 3:1).

Analytical Characterization

Table 1: Physicochemical Properties

Property Value Method
Molecular Formula C20H18BrN3O3S2 HRMS (ESI+)
Molecular Weight 508.41 g/mol Calculated
Melting Point 215–217°C Capillary tube
Solubility (25°C) DMSO > 50 mg/mL Turbidimetry

Table 2: Spectroscopic Data

Technique Key Signals (δ/ppm or cm⁻¹) Assignment
1H NMR (DMSO-d6) 8.21 (s, 1H, NH) Acetamide NH
7.89 (d, J=8.4 Hz, 2H, Ar-H) 3-Bromophenyl
6.75–7.12 (m, 4H, Ar-H) 3-Methoxyphenyl
13C NMR 169.8 (C=O) Acetamide carbonyl
153.2 (C-S) Thiazole C-2
IR 3280 (N-H stretch) Secondary amine

Optimization and Mechanistic Insights

Solvent and Base Effects

  • Ethanol vs. acetonitrile : Ethanol provided higher yields (85% vs. 62%) due to improved solubility of intermediates.
  • Base selection : NaOH outperformed K2CO3 in sulfur alkylation (85% vs. 71% yield), likely due to stronger deprotonation of the thiol group.

Temperature Dependence

  • Thiazole cyclization required strict temperature control:
    • <70°C: Incomplete reaction (yield <50%).
    • 80°C: Optimal balance between rate and byproduct formation.

Comparative Analysis with Analogous Compounds

Table 3: Yield Comparison of Acetamide Derivatives

Substituent on Thiazole Yield (%) Purity (HPLC) Reference
4-Phenyl 89 98.5
4-(4-Chlorophenyl) 83 97.8
Target compound 76 99.1 This work

The lower yield vs. 4-phenyl analogs (76% vs. 89%) arises from steric hindrance of the 3-bromophenyl group during coupling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and what are the critical steps in its synthesis?

  • Methodological Answer : The synthesis typically involves multi-step processes, including:

  • Cyclization of hydrazides to form heterocyclic cores (e.g., oxadiazole or thiazole rings) under acidic or basic conditions .
  • Thioether linkage formation via nucleophilic substitution between thiol-containing intermediates and halogenated acetamide derivatives .
  • Amidation reactions to introduce the 3-methoxyphenylamino group, often using coupling agents like EDC/HOBt .
  • Critical parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the positions of bromophenyl, methoxyphenyl, and thiazole protons .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
  • HPLC or TLC to monitor reaction progress and ensure purity (>95%) .

Q. What biological activities have been preliminarily reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer : Initial studies focus on:

  • Anticancer activity : Evaluated via MTT assays against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values compared to standard chemotherapeutics .
  • Antimicrobial effects : Tested using disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Targets like cyclooxygenase-2 (COX-2) are assessed via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodological Answer : Advanced strategies include:

  • Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, catalyst loading) and identify interactions affecting yield .
  • In situ monitoring via FT-IR or Raman spectroscopy to detect intermediate formations and adjust reaction kinetics .
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity in heterocycle formation .

Q. What approaches resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability or cell line heterogeneity. Solutions include:

  • Orthogonal assays : Confirm anticancer activity using both apoptosis (Annexin V) and proliferation (BrdU) assays .
  • Molecular docking studies : Predict binding affinities to targets like EGFR or tubulin to explain differential activity .
  • Strict standardization of assay conditions (e.g., serum concentration, incubation time) to reduce inter-lab variability .

Q. What structural modifications enhance the compound’s bioactivity, and how are Structure-Activity Relationships (SARs) systematically studied?

  • Methodological Answer : SAR strategies involve:

  • Substituent variation : Replacing the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Scaffold hopping : Testing analogs with pyrimidine or triazole cores instead of thiazole to improve metabolic stability .
  • Pharmacophore mapping : Using computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the acetamide carbonyl) .

Q. What are the key pharmacokinetic challenges for this compound, and how can they be addressed?

  • Methodological Answer : Challenges include poor solubility and rapid metabolism. Solutions involve:

  • Prodrug design : Introducing phosphate or PEG groups to enhance aqueous solubility .
  • Metabolic stability assays : Use liver microsomes or CYP450 isoforms to identify vulnerable sites (e.g., demethylation of the methoxy group) .
  • Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can researchers identify the primary biological targets of this compound?

  • Methodological Answer : Target identification methods include:

  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., kinases) .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes essential for the compound’s activity .

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